molecular formula C17H29NO5S B7439566 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid

1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid

Cat. No. B7439566
M. Wt: 359.5 g/mol
InChI Key: XIVLPESBQGWCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.

Scientific Research Applications

1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid has been used in various scientific research studies to investigate the role of mGluR1 in different physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR1 in pain perception, anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid selectively blocks the activity of mGluR1 by binding to its allosteric site. This results in the inhibition of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce pain perception in animal models of inflammatory and neuropathic pain. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid has several advantages for lab experiments. For example, this compound is highly selective for mGluR1 and does not affect other receptors. This allows researchers to study the specific role of mGluR1 in various physiological and pathological processes. However, this compound also has some limitations. For example, this compound has poor solubility in water, which can make it difficult to administer in animal studies. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid in scientific research. For example, this compound could be used to investigate the role of mGluR1 in other physiological and pathological processes, such as learning and memory, sleep, and epilepsy. Furthermore, this compound could be used in combination with other compounds to investigate the synergistic effects of mGluR1 blockade with other therapeutic targets. Finally, the development of more potent and selective mGluR1 antagonists could improve the effectiveness of this compound in scientific research.

Synthesis Methods

The synthesis of 1-(2-Cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid involves the reaction between 1-(2-cycloheptyloxypropanoyl)piperidine-4-carboxylic acid and methylsulfinylmethyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The product is obtained by purification through column chromatography.

properties

IUPAC Name

1-(2-cycloheptyloxypropanoyl)-4-methylsulfinylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO5S/c1-13(23-14-7-5-3-4-6-8-14)15(19)18-11-9-17(10-12-18,16(20)21)24(2)22/h13-14H,3-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVLPESBQGWCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)(C(=O)O)S(=O)C)OC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.